4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide
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Overview
Description
4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the acylation of aniline derivatives, followed by coupling reactions to introduce the diphenylpropanamido group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure consistency and quality of the final product.
Chemical Reactions Analysis
4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antibacterial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide include other benzamide derivatives such as:
4-amino-N-(2-(diethylamino)ethyl)benzamide: Known for its antibacterial properties.
2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Used in various industrial applications.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and industrial applications compared to other benzamides.
Properties
IUPAC Name |
4-acetamido-N-[2-(3,3-diphenylpropanoylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-19(30)29-23-14-12-22(13-15-23)26(32)28-17-16-27-25(31)18-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-18H2,1H3,(H,27,31)(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDZIPGMWMJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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